8-Benzyl-8-azabicyclo[3.2.1]octan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-9-7-12-6-8-13(14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVYHAOGBUOWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CCC1N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 8 Benzyl 8 Azabicyclo 3.2.1 Octan 2 One Framework
Strategies for Constructing the 8-Azabicyclo[3.2.1]octane Core
The formation of the bicyclic 8-azabicyclo[3.2.1]octane system is the cornerstone of synthesizing 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one. Chemists have developed both intramolecular cyclization and cycloaddition reactions to achieve this intricate architecture.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies involve the formation of one of the rings of the bicyclic system from a pre-existing piperidine (B6355638) or pyrrolidine (B122466) ring precursor. These methods are valued for their efficiency in creating complex structures from relatively simple acyclic or monocyclic starting materials.
The intramolecular Mannich reaction is a powerful and historically significant method for the construction of the tropane (B1204802) skeleton. This reaction typically involves the condensation of an amine, an aldehyde (or its equivalent), and a ketone containing at least one acidic proton. A classic example is the Robinson-Schöpf synthesis of tropinone (B130398), which utilizes a biomimetic approach.
Recent advancements have focused on asymmetric variations of the Mannich cyclization to produce enantiomerically enriched tropinones. For instance, the use of N-sulfinyl β-amino ketone ketals derived from sulfinimines allows for the asymmetric synthesis of substituted tropinones. semanticscholar.org Upon hydrolysis, these precursors yield dehydropyrrolidine ketones, which then undergo an intramolecular Mannich cyclization to afford the desired 8-azabicyclo[3.2.1]octane core. semanticscholar.org Another approach describes a concise synthesis of 8-azabicyclo[3.2.1]octanes through sequential oxidative Mannich reactions, involving an initial intermolecular coupling followed by an intramolecular cyclization. nih.gov
| Precursor Type | Reagents/Conditions | Product | Key Feature |
| N-sulfinyl β-amino ketone ketals | Hydrolysis, then (Boc)₂O/DMAP | Substituted tropinones | Asymmetric synthesis |
| N-aryl pyrrolidines | TMS enol ether, DDQ (oxidant) | 8-azabicyclo[3.2.1]octanes | Sequential oxidative Mannich reactions nih.gov |
Intramolecular alkylation provides another direct route to the 8-azabicyclo[3.2.1]octane framework. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond through the nucleophilic displacement of a leaving group within the same molecule.
One notable strategy involves the C-alkylation of chiral, non-racemic tropane-derived enamines. acs.org This method serves as an effective approach to enantioenriched α-alkylated aldehydes following hydrolysis of the resulting iminium species. The stereoselectivity of the alkylation is dependent on the specific bicyclic N-auxiliary used. acs.org Furthermore, intramolecular alkene carboamination reactions have been developed for the synthesis of enantiomerically enriched tropane derivatives, showcasing another facet of intramolecular alkylation strategies. acs.org
| Starting Material | Reaction Type | Key Aspect |
| Chiral tropane-derived enamines | C-alkylation | Asymmetric induction via N-auxiliary acs.org |
| Unsaturated amine precursors | Intramolecular alkene carboamination | Enantioselective synthesis of tropanes acs.org |
Palladium catalysis has emerged as a versatile tool in organic synthesis, and its application in intramolecular cyclizations has enabled the efficient construction of the 8-azabicyclo[3.2.1]octane core. These reactions often proceed under mild conditions and exhibit high levels of chemo- and stereoselectivity.
One such method is the palladium-catalyzed intramolecular Wacker-type cyclization. nih.gov This oxidative cyclization utilizes a palladium(II) catalyst to activate a carbon-carbon double bond towards nucleophilic attack by an appended nitrogen atom. This strategy has been successfully employed in the synthesis of various N-heterocycles, including the 2-azabicyclo[3.2.1]octane skeleton. nih.gov Another approach involves the palladium-catalyzed intramolecular cyclization of hydrazine (B178648) derivatives, which proceeds via a Tsuji-Trost reaction followed by intramolecular cycloaddition to yield the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org
| Precursor | Catalyst System | Reaction Type |
| Olefinic tosylamides | Pd(II)-trifluoroacetate/chiral ligand | Asymmetric aza-Wacker-type cyclization nih.gov |
| Hydrazine derivatives | Pd(PPh₃)₄ | Tsuji-Trost/Intramolecular cycloaddition rsc.org |
The intramolecular SN2 reaction is a fundamental and reliable method for ring formation. In the context of 8-azabicyclo[3.2.1]octane synthesis, this strategy typically involves a nitrogen nucleophile attacking an electrophilic carbon center bearing a suitable leaving group, leading to the formation of the bicyclic system.
For example, the synthesis of 2-azabicyclo[3.2.1]octan-7-amines has been achieved using an intramolecular SN2 reaction as the key step. rsc.org In this approach, deprotonation of a sulfonamide precursor with a strong base like sodium hydride generates a nucleophilic nitrogen, which then displaces an intramolecular tosylate leaving group to afford the bicyclic product in good yield as a racemic mixture. rsc.org
| Substrate | Base | Leaving Group | Key Outcome |
| Sulfonamide with tosylate | NaH | Tosylate | Formation of the 2-azabicyclo[3.2.1]octane core rsc.org |
Cycloaddition Reactions
Cycloaddition reactions offer a powerful and convergent approach to the 8-azabicyclo[3.2.1]octane skeleton by forming two new bonds and at least one ring in a single step. These reactions are often characterized by their high atom economy and stereospecificity.
The [3+2] cycloaddition reaction is a particularly well-explored strategy. This involves the reaction of a three-atom component (the dipole) with a two-atom component (the dipolarophile). For instance, the 1,3-dipolar cycloaddition of cyclic azomethine ylides with various dipolarophiles provides a direct route to the 8-azabicyclo[3.2.1]octane framework. ehu.esacs.org The azomethine ylides can be generated in situ, for example, through the intramolecular N-alkylation of azomethine compounds with diazoalkanes under rhodium catalysis. ehu.es Another variation employs a microwave-assisted, stereoselective 6π-electrocyclic ring-opening of cyclopropanated pyrrole (B145914) derivatives, which then undergo a Huisgen [3+2] cycloaddition cascade. researchgate.net
| Dipole Precursor | Dipolarophile | Conditions/Catalyst | Cycloaddition Type |
| Cyclic azomethine ylides | Nitroalkenes | Copper complex with chiral ligand | [3+2] |
| Diazo imines | Acryloylpyrazolidinone | Rhodium(II) complex/chiral Lewis acid | Asymmetric [3+2] |
| Cyclopropanated pyrroles | Electron-deficient alkenes | Microwave irradiation | [3+2] Huisgen cascade researchgate.net |
| α-diazocarbonyl compounds | Vinyl ethers | Rhodium catalyst/Lewis acid | 1,3-dipolar semanticscholar.org |
[3+2] Cycloaddition Methodologies
The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings and has been effectively applied to the synthesis of the tropane skeleton. This approach typically involves the reaction of an azomethine ylide with a two-atom component (an alkene or alkyne). For instance, the reaction between an oxidopyridinium ylide and an acrylate (B77674) derivative can be employed to stereoselectively construct the 8-azabicyclo[3.2.1]octane scaffold. ehu.es Another strategy utilizes chiral sulfoxides to achieve stereocontrol in the [3+2] cycloaddition with 3-oxidopyridinium ylides. ehu.es
A microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole derivatives with electron-deficient dipolarophiles also provides access to 8-azabicyclo[3.2.1]octanes. researchgate.net This method allows for the creation of versatile building blocks for pharmaceutically relevant targets. researchgate.net
[5+2] Cycloaddition Approaches (e.g., Brønsted Acid Catalyzed)
The [5+2] cycloaddition has emerged as a highly efficient method for the rapid assembly of the seven-membered ring found in the tropane core. These reactions often utilize 3-oxidopyridinium or 3-oxidopyrylium dipoles as the five-atom component. nih.gov
A notable advancement in this area is the use of Brønsted acid catalysis. Research has demonstrated that 6-substituted TpMo(CO)₂(η-2,3,4-pyridinyl) scaffolds can act as effective partners in regio- and stereocontrolled [5+2] cycloaddition reactions with various functionalized alkenes. nih.govnih.gov This novel Brønsted acid-catalyzed process allows for the synthesis of functionalized azabicyclo[3.2.1]octenes with excellent exo-selectivity and complete retention of enantiomeric purity when using chiral, non-racemic scaffolds. nih.govnih.gov The reaction proceeds efficiently by stirring the molybdenum complexes in dichloromethane (B109758) at 0 °C with an electron-deficient alkene pre-treated with EtAlCl₂/AcOH. nih.gov
| Alkene Substrate | Cycloadduct | Yield (%) |
| Methyl vinyl ketone | 21a/23a | 98 |
| Ethyl vinyl ketone | 21b/23b | 95 |
| Phenyl vinyl ketone | 21c/23c | 85 |
| Methyl acrylate | 21d/23d | 92 |
| Acrylonitrile | 21e/23e | 90 |
| N-Phenylmaleimide | 21f/23f | 75 |
Table 1: Scope of the Brønsted acid-promoted [5+2] cycloaddition of molybdenum scaffold 8a with various electron-deficient alkenes. Data sourced from related studies. nih.gov
Organocatalyzed 1,3-Dipolar Cycloadditions (e.g., using 3-Oxidopyridinium Betaines)
Organocatalysis has provided a powerful platform for the asymmetric synthesis of tropane derivatives. A significant breakthrough is the first asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines, which affords tropane derivatives in high yields and with excellent control of peri-, regio-, diastereo-, and enantioselectivity. au.dknih.govau.dkresearchgate.net
This methodology relies on the organocatalytic dienamine activation of α,β-unsaturated aldehydes, which function as in-situ generated electron-rich 2π-dipolarophiles. au.dknih.gov These activated species then undergo an inverse-electron demand cycloaddition with electrophilic 3-oxidopyridinium betaines. au.dk The electrophilicity of the dipole is enhanced by installing an electron-withdrawing substituent, such as a pyrimidyl group, on the nitrogen atom. au.dk DFT computations suggest a stepwise mechanism where the regio- and stereoselectivity are determined in the first bond-forming step. nih.govresearchgate.net
| Catalyst | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (% ee) |
| Diphenylprolinol aminocatalyst 3a | >95 | >20:1 | 96 |
| Various related catalysts | High | High | Variable |
Table 2: Representative results for the organocatalyzed asymmetric (5+2) cycloaddition. researchgate.net
Ring-Closing Reactions
Ring-closing reactions provide an alternative route to the 8-azabicyclo[3.2.1]octane framework. One prominent example is the use of ring-closing metathesis (RCM) to construct the bicyclic skeleton. This strategy has been successfully employed in the synthesis of 6,7-benzene-fused tropane derivatives starting from an isoindoline-aminal hybrid compound. researchgate.net Other approaches involve intramolecular cyclizations, such as the palladium(II)-catalyzed cyclization of N-acyl-N-tosylhydrazine, which, after several steps, furnishes the azabicyclo[3.2.1]octane core. rsc.org
Synthesis from Acyclic Precursors (e.g., 2,5-Dimethoxy Tetrahydrofuran)
The classic Robinson-Schöpf tropinone synthesis serves as a foundational method for constructing the tropane skeleton from acyclic precursors. A common modern adaptation of this approach involves the use of 2,5-dimethoxytetrahydrofuran (B146720) as a stable equivalent of succinaldehyde (B1195056). prepchem.comgoogle.com
In this one-pot reaction, 2,5-dimethoxytetrahydrofuran is first hydrolyzed under acidic conditions to generate succinaldehyde in situ. prepchem.com This is then reacted with an amine, such as benzylamine (B48309), and a derivative of acetone, like acetonedicarboxylic acid, in a buffered solution. prepchem.comgoogle.com The reaction proceeds through a double Mannich reaction, followed by decarboxylation, to yield the N-substituted tropinone derivative. This method is highly effective for producing various N-substituted 8-azabicyclo[3.2.1]octan-3-ones and has been scaled for industrial applications. clockss.org For instance, reacting benzylamine with 2,5-dimethoxytetrahydrofuran and C(O)(CH₂C(O)OR₄)₂ yields the corresponding 8-benzyl-8-azabicyclo[3.2.1]octan-3-one derivative. google.com
Stereoselective and Enantioselective Synthesis of this compound Derivatives
Achieving stereocontrol is paramount in the synthesis of tropane alkaloids and their analogues, as biological activity is often dependent on specific stereochemistry. ehu.es
Diastereoselective Control in Synthesis
Diastereoselective control is a key feature of many modern synthetic methods for the 8-azabicyclo[3.2.1]octane core. In the context of cycloaddition reactions, the stereochemical outcome can often be directed by the choice of catalyst and reactants.
The organocatalyzed asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines provides excellent diastereoselectivity, typically favoring the exo isomer with a diastereomeric ratio greater than 20:1. nih.govresearchgate.net The synthetic utility of the resulting cycloadducts is demonstrated by their highly diastereoselective modification around the bicyclic framework. nih.govau.dk Similarly, spontaneous and diastereoselective aldol (B89426) reactions of cyclic β-amino ketones like tropinone have been reported to proceed effectively in the presence of water, offering an environmentally benign route to aldol derivatives with controlled stereochemistry. uwb.edu.pl
Furthermore, the total synthesis of Bao Gong Teng A was achieved using a [3+2] cycloaddition as the key step, which proceeded with high yield and moderate diastereoselectivity. ehu.es These examples underscore the importance and feasibility of achieving high diastereomeric control in the synthesis of complex tropane structures.
Enantioselective Approaches to the Scaffold
The synthesis of enantioenriched 8-azabicyclo[3.2.1]octane derivatives, the core structure of tropane alkaloids, is a significant area of research due to the biological activities of these compounds. ehu.es Enantioselective approaches are critical for accessing specific stereoisomers and can be broadly categorized into methods utilizing chiral starting materials, desymmetrization of achiral precursors, and asymmetric catalysis. ehu.esnih.gov
Use of Chiral Pool Starting Materials
The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the final product. This approach has been successfully applied to the synthesis of the 8-azabicyclo[3.2.1]octane skeleton. For instance, (−)-cocaine has been synthesized from L-glutamic acid, where the inherent stereocenter of the amino acid is used to establish the stereochemistry of the final tropane ring system. nih.gov Other natural products like L-dimethyl tartrate have also served as chiral precursors for tropane-related alkaloids. uni-regensburg.de This methodology transfers the stereochemical information from a readily available chiral molecule to the more complex target scaffold. ehu.es
Desymmetrization Strategies (e.g., of Achiral Tropinone Derivatives, Meso-Epoxides)
Desymmetrization is a powerful strategy that introduces chirality into an achiral or meso starting material through a stereoselective reaction. buchler-gmbh.com This has been extensively applied to tropinone, an achiral ketone that is a common precursor to the 8-azabicyclo[3.2.1]octane framework.
One prominent method involves the enantioselective deprotonation of tropinone using a chiral lithium amide base. The resulting chiral enolate can then be trapped with an electrophile, such as in an aldol reaction with benzaldehyde (B42025), to produce enantioenriched functionalized tropanes. ehu.esresearchgate.netacs.org The choice of the chiral base, often derived from chiral amines like (S,S)-diphenylethylenediamine, is crucial for achieving high levels of enantiocontrol. ehu.es
Another advanced desymmetrization technique involves the palladium-catalyzed asymmetric allylic alkylation of N-protected tropinone derivatives. ehu.es More recently, an innovative approach has been developed based on the Brønsted acid-catalyzed pseudotransannular desymmetrization of meso-epoxides derived from 1-aminocyclohept-4-ene, leading directly to the 8-azabicyclo[3.2.1]octane core with excellent stereoselectivity. researchgate.netresearchgate.net
| Strategy | Substrate | Reagent/Catalyst | Key Transformation | Outcome |
|---|---|---|---|---|
| Enantioselective Deprotonation | Tropinone | Chiral Lithium Amide Base | Aldol Reaction | High Enantiocontrol ehu.esresearchgate.net |
| Asymmetric Allylic Alkylation | N-Protected Tropinone Derivatives | Chiral Palladium Catalyst | Allylation | Enantioenriched Product ehu.es |
| Hydroboration | N-Protected Tropenone Acetal | (-)-(Ipc)₂BH | Asymmetric Hydroboration | Excellent Enantiomeric Excesses epfl.ch |
| Pseudotransannular Ring Opening | meso-4,5-Epoxycycloheptylamines | Chiral Phosphoric Acid | Intramolecular Desymmetrization | Excellent Stereoselectivity researchgate.netresearchgate.net |
Asymmetric Catalysis (e.g., Catalytic Asymmetric Rautenstrauch Reaction)
Asymmetric catalysis offers an efficient route to the 8-azabicyclo[3.2.1]octane scaffold by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from an achiral starting material. researchgate.net A variety of catalytic methods have been developed.
The catalytic asymmetric Rautenstrauch reaction has been applied as a key step in the synthesis of alkaloids containing the azabicyclo[3.2.1]octan-3-one core, demonstrating its utility for creating the bicyclic system with good enantiocontrol. rsc.org Other notable examples include rhodium-catalyzed [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles and 1,3-dipolar cycloadditions between cyclic azomethine ylides and nitroalkenes catalyzed by a copper complex with a chiral Fesulphos ligand. ehu.esnih.gov The latter approach yields a variety of tropane-like structures with high yields and excellent enantiomeric excesses. ehu.es Gold-catalyzed cycloisomerization followed by an intramolecular [5+2] cycloaddition has also been employed to construct complex, enantioenriched 8-azabicyclo[3.2.1]octanes. ehu.es
| Reaction Type | Catalyst System | Reactants | Scaffold Formed |
|---|---|---|---|
| [4+3] Cycloaddition | Rhodium-Catalyst | Vinyldiazoacetates and N-Boc pyrroles nih.gov | Substituted Tropanes nih.gov |
| 1,3-Dipolar Cycloaddition | Copper/(R)-Fesulphos | Cyclic Azomethine Ylides and Nitroalkenes ehu.es | Tropane-like Alkaloids ehu.es |
| Cycloisomerization/[5+2] Cycloaddition | Gold(III) Chloride | Enynyl Pyrrole Derivatives ehu.es | Complex 8-Azabicyclo[3.2.1]octanes ehu.es |
| Asymmetric Rautenstrauch Reaction | Not Specified | Enynyl Precursor rsc.org | Azabicyclo[3.2.1]octan-3-one Core rsc.org |
Control of Endo/Exo Stereochemistry
The relative orientation of substituents on the 8-azabicyclo[3.2.1]octane skeleton, designated as endo or exo, is a critical aspect of its stereochemistry that significantly influences biological activity. Control over this diastereoselectivity is a key challenge in synthesis. The stereochemical outcome is often dictated by the reaction mechanism and steric or electronic factors.
For instance, in 1,3-dipolar cycloaddition reactions used to form the scaffold, high exo-selectivity is often observed. ehu.es Similarly, certain intramolecular aldol reactions can be directed to favor the exo product through the use of specific catalysts, such as proline. nih.gov In contrast, some synthetic routes are designed to specifically yield the endo isomer. google.com The reduction of ketones on the scaffold can also be highly stereoselective, with the choice of reducing agent and the steric environment of the carbonyl group determining the facial selectivity of the hydride attack. scispace.com For example, the reduction of a ketone at the C-2 position of an 8-oxabicyclo[3.2.1]octane derivative with sodium borohydride (B1222165) can proceed with high stereoselectivity due to steric hindrance on one face of the molecule. scispace.com The careful selection of reagents, catalysts, and reaction conditions is therefore paramount to achieving the desired endo or exo stereochemistry in the final product.
Functionalization and Derivatization Strategies of the this compound Skeleton
Once the core bicyclic structure is established, further functionalization allows for the synthesis of a diverse range of derivatives. The this compound skeleton provides multiple reactive sites for modification, including the nitrogen atom, the carbonyl group, and the adjacent α-carbons.
Introduction of Specific Substituents
The introduction of substituents, particularly at the C-2 and C-3 positions adjacent to the carbonyl group, is a common strategy for creating analogues with varied properties. The generation of a lithium enolate from an N-benzyl protected nortropinone (the C-3 keto isomer), followed by an aldol reaction with an aldehyde like benzaldehyde, is a well-established method for introducing a β-hydroxy carbonyl moiety. iucr.org This reaction creates a new stereocenter, and its stereochemical outcome can be controlled to yield specific diastereomers. iucr.org
Another key functionalization involves reactions at the carbonyl group itself. Treatment of N-benzyl protected tropinone derivatives with organolithium or Grignard reagents allows for the introduction of a wide array of aryl or alkyl groups at the C-3 position, yielding tertiary alcohols. google.comgoogle.com These strategies are fundamental to building the molecular complexity required for biologically active compounds.
| Starting Material | Reagents | Reaction Type | Product |
|---|---|---|---|
| N-Benzylnortropinone | 1. Diisopropylamine, n-Butyllithium 2. Benzaldehyde | Aldol Condensation | (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one iucr.org |
| N-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 3-Methoxyphenyl Magnesium Bromide | Grignard Reaction | 8-Benzyl-3-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-ol google.com |
Modifications at the N-Benzyl Moiety
The N-benzyl group in this compound serves a dual role. It can function as a protecting group for the nitrogen atom, which can be removed to allow for further functionalization, or it can be an integral part of the final molecular structure, influencing its biological activity. Modifications at this position are, therefore, a key strategy in the synthesis of diverse derivatives of the 8-azabicyclo[3.2.1]octane scaffold. These modifications primarily involve the removal of the benzyl (B1604629) group (N-debenzylation) to yield the corresponding nortropinone analogue, which can then be further derivatized. The introduction of substituted benzyl moieties is typically achieved by employing a substituted benzylamine in the initial synthesis of the bicyclic framework rather than by direct modification of the existing N-benzyl group.
A predominant and extensively utilized modification is the N-debenzylation, which effectively removes the benzyl group to unveil the secondary amine. This transformation is a critical step in the synthesis of various analogues, as the resulting 8-azabicyclo[3.2.1]octan-2-one (nortropinone) is a versatile intermediate for the introduction of a wide array of substituents at the nitrogen atom. Several methods have been developed for this purpose, with catalytic hydrogenation and catalytic transfer hydrogenation being the most prominent.
Catalytic hydrogenation is a classic and effective method for N-debenzylation. This reaction is typically carried out using a palladium catalyst, most commonly palladium on charcoal (Pd/C), under a hydrogen atmosphere. The process involves the hydrogenolysis of the C-N bond, leading to the formation of the debenzylated amine and toluene (B28343) as a byproduct. This method is widely applicable and generally provides high yields of the desired product.
Catalytic transfer hydrogenation offers a milder and often more practical alternative to traditional catalytic hydrogenation, as it avoids the need for handling gaseous hydrogen. In this method, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of a catalyst, typically palladium on carbon. Various hydrogen donors have been successfully employed for the debenzylation of N-benzyl amines and related structures.
The choice of debenzylation method can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation may not be suitable for compounds containing other reducible moieties. In such cases, alternative reagents and conditions can be employed to achieve selective N-debenzylation.
Below is a summary of various methods reported for the N-debenzylation of N-benzyl amines, which are applicable to the this compound framework.
Table 1: Methodologies for N-Debenzylation
| Method | Catalyst/Reagent | Hydrogen Donor/Conditions | Substrate Scope | Reference(s) |
| Catalytic Hydrogenation | Palladium on Charcoal (Pd/C) | Hydrogen Gas (H₂) | N-benzyl amines | google.com |
| Catalytic Transfer Hydrogenation | Palladium on Charcoal (Pd/C) | Formic Acid | O-benzyl groups in carbohydrate derivatives | organic-chemistry.org |
| Catalytic Transfer Hydrogenation | Palladium on Charcoal (Pd/C) | Cyclohexene | N-benzyloxycarbonyl and benzyl ester groups | |
| Catalytic Transfer Hydrogenation | Palladium on Charcoal (Pd/C) | 2-Propanol | Benzylic and styryl compounds, O-benzyl groups | |
| Catalytic Transfer Hydrogenation | Amphiphilic Polymer-Supported Nano-Palladium | Tetrahydroxydiboron | O- and N-benzyl groups in water | |
| Oxidative Debenzylation | Ceric Ammonium (B1175870) Nitrate (CAN) | Aqueous solution | N-benzyl tertiary amines |
While direct modification of the phenyl ring of the N-benzyl group is less common, the synthesis of derivatives with substituted N-benzyl moieties is readily achieved by utilizing the appropriately substituted benzylamine in the initial synthetic steps of the 8-azabicyclo[3.2.1]octane core. For instance, the use of a chlorobenzylamine in the synthesis would lead to an N-(chlorobenzyl)-8-azabicyclo[3.2.1]octan-2-one derivative. nih.gov This approach allows for the introduction of a wide variety of substituents on the benzyl ring, thereby enabling extensive structure-activity relationship (SAR) studies. nih.gov
Chemical Reactivity and Transformations of 8 Benzyl 8 Azabicyclo 3.2.1 Octan 2 One
Reactions at the Ketone Functionality
The ketone group is a primary site for synthetic modifications, enabling the formation of new carbon-carbon bonds and reduction to the corresponding alcohol.
The enolizable nature of the ketone in 8-benzyl-8-azabicyclo[3.2.1]octan-2-one allows it to participate in aldol (B89426) reactions. For instance, the reaction of N-benzylnortropinone with benzaldehyde (B42025) has been reported. researchgate.net This reaction typically proceeds by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. Subsequent reaction with an aldehyde, like benzaldehyde, yields the corresponding β-hydroxy ketone adduct. researchgate.net The synthetic procedure can result in a racemic mixture of diastereomers. researchgate.net
A study on the aldol reaction of the closely related N-benzylnortropinone with benzaldehyde provides a specific example. The reaction was carried out by first forming the lithium enolate at low temperatures, followed by the addition of benzaldehyde to yield 8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one. researchgate.net
Table 1: Aldol Reaction of N-Benzylnortropinone with Benzaldehyde researchgate.net
| Reactant | Reagents | Product |
|---|---|---|
| N-benzylnortropinone | 1. n-Butyllithium, Diisopropylamine in THF | (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
This reaction yields a racemic mixture from which homochiral crystals may form spontaneously. researchgate.net
The ketone functionality of this compound can be readily reduced to the corresponding alcohol, 8-benzyl-8-azabicyclo[3.2.1]octan-2-ol. Standard reducing agents are effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com
Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the ketone. google.com This approach is widely used in the synthesis of related azabicyclic compounds. google.com
Table 2: Common Reagents for the Reduction of the Ketone in 8-Azabicyclo[3.2.1]octane Systems
| Reagent | Product | Reference |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | masterorganicchemistry.comgoogle.com |
Transformations Involving the Bicyclic Nitrogen
The benzyl (B1604629) group on the nitrogen atom serves as a protecting group that can be removed and replaced with other functionalities.
The N-benzyl group can be cleaved through hydrogenolysis. Catalytic transfer hydrogenation is an effective method for this deprotection. This reaction is often carried out using a palladium catalyst, such as 10% palladium on carbon, with a hydrogen donor like ammonium (B1175870) formate. semanticscholar.orgduke.edu This method is advantageous as it avoids the use of gaseous hydrogen.
Another common method for N-debenzylation is catalytic hydrogenation. chemicalbook.com This can be achieved using hydrogen gas in the presence of a palladium catalyst, such as palladium hydroxide (B78521) on carbon (Pearlman's catalyst). chemicalbook.com These deprotection strategies yield the secondary amine, 8-azabicyclo[3.2.1]octan-2-one, which can be further functionalized.
Table 3: N-Deprotection Methods for N-Benzyl Azabicyclic Compounds
| Method | Reagents | Product | Reference |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Secondary Amine | semanticscholar.orgduke.edu |
Following N-debenzylation, the resulting secondary amine, 8-azabicyclo[3.2.1]octan-2-one, can undergo N-alkylation to introduce various substituents at the nitrogen atom. Reductive amination is a common method for this transformation. This involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. google.com Commonly used reducing agents for this purpose include sodium triacetoxyborohydride, sodium borohydride, and sodium cyanoborohydride. google.com This reaction provides a versatile route to a wide range of N-substituted 8-azabicyclo[3.2.1]octan-2-one derivatives.
Skeletal Rearrangements
The 8-azabicyclo[3.2.1]octane framework can potentially undergo skeletal rearrangements under certain conditions, leading to different bicyclic systems. While specific examples for this compound are not extensively documented, related systems provide insight into possible transformations.
One such rearrangement is the Favorskii rearrangement, which is a reaction of α-halo ketones that leads to carboxylic acid derivatives, often with ring contraction. wikipedia.org For instance, the bromination of N-carbethoxytropinone, a related 8-azabicyclo[3.2.1]octan-3-one, followed by treatment with sodium ethoxide, results in a Favorskii rearrangement to yield a 7-azabicyclo[2.2.1]heptane derivative. researchgate.net
Another potential transformation is the Beckmann rearrangement, which is the acid-mediated isomerization of an oxime to an amide. researchgate.net The oxime of this compound could potentially undergo a Beckmann rearrangement to yield a lactam, involving the expansion of the five-membered ring. The Beckmann rearrangement has been reported for related bicyclic systems, such as norcamphor-derived oximes, to produce 2-azabicyclo[3.2.1]octan-3-ones. rsc.org
Ring Expansion and Contraction Phenomena
Ring expansion of cyclic ketones is a well-established transformation in organic chemistry, and the 8-azabicyclo[3.2.1]octane framework is no exception. A primary method for achieving this is the Beckmann rearrangement. This reaction typically involves the conversion of the ketone to its corresponding oxime, followed by treatment with an acid to induce a rearrangement that inserts the nitrogen atom into the ring, thereby expanding it.
For instance, a related bicyclic ketone has been shown to undergo a regioselective Beckmann rearrangement to form a 2-azabicyclo[3.2.1.]octan-3-one. rsc.org This process involves the formation of the oxime from the ketone, which then rearranges to a lactam, effectively expanding the original carbocyclic ring by incorporating the nitrogen atom.
Table 1: Beckmann Rearrangement for Ring Expansion
| Starting Material | Key Reagent | Product Type | Ring System Change |
|---|---|---|---|
| Cyclic Ketone | Hydroxylamine | Oxime | No change |
While this demonstrates the feasibility of such transformations on this scaffold, specific studies detailing the ring contraction phenomena for this compound are less common in the surveyed literature.
Aza-Cope Rearrangements
The Aza-Cope rearrangement is a powerful wikipedia.orgwikipedia.org-sigmatropic rearrangement that has been utilized in the synthesis of complex alkaloids. wikipedia.org This type of reaction is particularly useful in tandem with other transformations, such as the Mannich cyclization, to rapidly build molecular complexity. wikipedia.org
While the Aza-Cope rearrangement is a key step in the synthesis of some related bicyclic systems, such as the 2-azabicyclo[3.2.1]octane core, its application as a transformation of a pre-formed this compound is not a typical reaction pathway. rsc.org The structural requirements for a wikipedia.orgwikipedia.org-sigmatropic rearrangement are specific, involving a 1,5-diene-like system containing a strategically placed nitrogen atom. The parent ketone this compound does not inherently possess this arrangement, and significant functionalization would be required to create a substrate capable of undergoing this rearrangement.
Reactions with Specific Reagents (e.g., Grignard Reagents, Alkyl Halides)
The carbonyl group at the C-2 position is a primary site of reactivity for this compound, particularly with nucleophilic reagents like Grignard reagents. The reaction of the closely related isomer, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, with the Grignard reagent 4-bromophenyl-magnesium bromide results in the addition of the aryl group to the carbonyl carbon, yielding the corresponding tertiary alcohol. nih.gov This demonstrates the expected reactivity of the ketone with organometallic nucleophiles.
Alkylation of the carbon alpha to the carbonyl group is another important transformation. The alkylation of tropinone (B130398), a closely related N-methyl analogue, with alkyl halides has been shown to be possible, although sometimes with low yields. canada.ca The reaction proceeds through the formation of a lithium enolate, typically generated by a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. canada.ca The success of the alkylation can be dependent on the nature of the electrophile; those capable of coordinating with the lithium cation tend to give moderate yields. canada.ca
Table 2: Reactivity with Selected Reagents
| Reagent Class | Reaction Type | Product | Notes |
|---|---|---|---|
| Grignard Reagents (R-MgX) | Nucleophilic Addition | Tertiary Alcohol | Adds the 'R' group to the carbonyl carbon. nih.gov |
Regioselectivity and Chemoselectivity in Transformations
The concepts of regioselectivity and chemoselectivity are critical in understanding the transformations of multifunctional molecules like this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of reactions with Grignard reagents or organolithium compounds, the ketone carbonyl is significantly more electrophilic than other parts of the molecule, such as the C-H bonds or the tertiary amine. Thus, these reagents react with high chemoselectivity at the C-2 carbonyl. nih.gov
Regioselectivity concerns the specific location of bond formation in a reaction. A key example is the alkylation of the ketone via its enolate. The ketone has two alpha-carbons, at the C-1 and C-3 positions, where deprotonation can occur to form an enolate. The regioselectivity of this deprotonation (i.e., whether the C-1 or C-3 proton is removed) will determine the final position of the alkyl group. The formation of the thermodynamically or kinetically favored enolate can be influenced by the choice of base, solvent, and temperature, thereby directing the regiochemical outcome of the alkylation. While detailed studies on the specific regioselectivity of this compound are specialized, the principles governing enolate formation in related bridged bicyclic ketones are well-established. canada.ca
Spectroscopic and Structural Elucidation Methods Applied to 8 Benzyl 8 Azabicyclo 3.2.1 Octan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, providing unambiguous evidence of its carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound.
In one study, the ¹H NMR spectrum of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, a closely related isomer, displayed characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group and the protons of the bicyclic core. academie-sciences.fr The aromatic protons typically appear as a multiplet in the range of δ 7.22-7.48 ppm. The benzylic protons show up as a singlet at approximately δ 3.76 ppm. The protons on the bicyclic frame are observed as multiplets at various chemical shifts, for instance, between δ 3.57 and δ 1.60 ppm, with their specific shifts and coupling patterns providing information about their connectivity and spatial relationships. academie-sciences.frrsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, the carbonyl carbon (C=O) gives a characteristic peak at a downfield chemical shift, around δ 210.4 ppm. rsc.org The aromatic carbons of the benzyl group appear in the δ 127-139 ppm region, while the carbons of the azabicyclo[3.2.1]octane skeleton are found in the upfield region. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one rsc.org
| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |
|---|---|---|---|
| Aromatic-H | 7.24-7.50 (m, 5H) | C=O | 210.4 |
| CH₂ (benzyl) | 3.77 (s, 2H) | Aromatic-C | 139.3, 128.41, 128.35, 127.1 |
| Bridgehead-H | 3.48-3.56 (m, 2H) | CH₂ (benzyl) | 58.6 |
| Bicyclic-H | 2.72 (dd, 2H), 2.10-2.27 (m, 4H), 1.60-1.70 (m, 2H) | Bridgehead-C | 55.2 |
Note: This data is for the 3-oxo isomer. The exact chemical shifts for the 2-oxo isomer may vary slightly but will show a similar pattern.
Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and computational methods, are crucial for determining the stereochemistry and preferred conformations of this compound and its derivatives. The bicyclic system of tropane (B1204802) alkaloids, to which this compound belongs, can exist in different conformations, primarily boat and chair forms for the six-membered ring. montclair.edu
Computational studies, often combined with NMR data, have been used to investigate the N-invertomer preferences in N-substituted nortropanones. academie-sciences.fr These studies help in understanding whether the benzyl group at the nitrogen atom prefers an axial or equatorial position, which can significantly influence the molecule's reactivity and biological activity. academie-sciences.fr For similar N-substituted tropinones, previous conformational studies using NMR spectroscopy in CDCl₃ have suggested a preference for the axial orientation of the N-substituent.
Mass Spectrometry Techniques
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. For 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, HRMS analysis using electrospray ionization (ESI) has been reported. rsc.org The calculated mass for the protonated molecule [M+H]⁺ is 216.1383, and the experimentally found value was 216.1379, confirming the chemical formula C₁₄H₁₇NO. rsc.org This technique is essential for verifying the identity of newly synthesized compounds. acs.orgsemanticscholar.org
X-ray Crystallography for Absolute and Relative Configuration Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, revealing bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. While a crystal structure for the parent this compound was not found in the provided search results, structures of closely related derivatives have been determined.
For instance, the crystal structure of (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one has been reported. nih.govresearchgate.net This analysis confirmed the relative and absolute configuration of the stereocenters and revealed details about intramolecular hydrogen bonding. nih.govresearchgate.net Such studies are invaluable for understanding the precise spatial arrangement of atoms, which is critical for structure-activity relationship studies. acs.org
Other Vibrational and Electronic Spectroscopic Methods
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in the molecule. For 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is observed around 1714 cm⁻¹. rsc.org Other characteristic bands include those for C-H stretching and bending vibrations. rsc.org
While less commonly used for routine characterization, other techniques like Vibrational Circular Dichroism (VCD) can provide further stereochemical information, especially for chiral molecules. researchgate.netbiotools.us Electronic spectroscopy, such as UV-Vis spectroscopy, can be used to study the electronic transitions within the molecule, particularly those involving the aromatic benzyl group.
Theoretical and Computational Studies on 8 Benzyl 8 Azabicyclo 3.2.1 Octan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic and structural properties of 8-azabicyclo[3.2.1]octane derivatives. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to optimize molecular geometries and predict spectroscopic data. researchgate.net For instance, DFT calculations have been effectively used to suggest mechanisms where stereoselectivity is controlled by the conformation of related synthons during the formation of the 8-azabicyclo[3.2.1]octane scaffold. researchgate.net
These computational approaches allow for the accurate prediction of molecular properties that can be correlated with experimental data. For related bicyclic systems, calculations have been used to determine relative configurations by comparing calculated and experimental NMR chemical shifts. researchgate.net This synergy between theoretical prediction and experimental validation is crucial for confirming molecular structures and understanding their electronic environments.
Table 1: Common Quantum Chemical Methods for Azabicyclo[3.2.1]octane Systems
| Method | Basis Set | Typical Application |
|---|---|---|
| Density Functional Theory (DFT) | 6-31G* | Geometry optimization, reaction mechanism analysis, chemical shift prediction. researchgate.net |
| Hartree-Fock (HF) | 6-31G* | Geometry optimization, initial structural analysis. researchgate.net |
Conformational Analysis and N-Invertomer Studies
The 8-azabicyclo[3.2.1]octane framework is a conformationally constrained system. A key aspect of its stereochemistry is the inversion at the bridgehead nitrogen atom, which gives rise to two distinct invertomers (or conformers) based on the orientation of the N-substituent. In the case of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one, the benzyl (B1604629) group can adopt either an axial or an equatorial position relative to the piperidine (B6355638) ring within the bicyclic system. academie-sciences.fr
The relative stability of these N-alkyl invertomers can significantly influence the molecule's interaction with biological targets and its reactivity. academie-sciences.fr For the closely related N-benzylnortropinone aldols (the 3-keto isomer), X-ray diffraction studies have revealed a preference for the N-benzyl group to be in the equatorial position in the solid state. academie-sciences.fr Computational studies, often in conjunction with NMR spectroscopy, are vital for determining the equilibrium distribution of these invertomers in solution. While gas-phase computational studies on the parent tropinone (B130398) indicate an equatorial preference for the N-methyl group, the presence of polar solvents can influence this equilibrium. academie-sciences.fr
Table 2: Comparison of N-Benzyl Invertomers
| Conformer | Benzyl Group Orientation | Steric Hindrance | Thermodynamic Stability |
|---|---|---|---|
| Equatorial | Points away from the bicyclic core | Generally lower | Often the more stable conformer. academie-sciences.fr |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving the 8-azabicyclo[3.2.1]octane scaffold. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the kinetic and thermodynamic factors that control reaction outcomes.
For example, DFT computations have been used to investigate the formation of the 8-azabicyclo[3.2.1]octane core, suggesting a stepwise mechanism. researchgate.net These calculations can define the regio- and stereoselectivity during the crucial bond-forming steps. In other studies on related ketones, computational models like the CPCM-B3LYP/6-31g(d) method have been used to calculate the free energies of aldol (B89426) addition steps. uwb.edu.pl This allows for the accurate prediction of the distribution of isomeric products under various conditions, providing insights that can be difficult to obtain through experimentation alone. uwb.edu.pl
Table 3: Computationally Studied Steps in Azabicycle Formation/Reaction
| Reaction Step | Computational Method | Information Gained |
|---|---|---|
| Initial Bond Formation | DFT | Determination of regio- and stereoselectivity. researchgate.net |
| Cycloaddition | DFT | Analysis of kinetic vs. thermodynamic product preference. researchgate.net |
Molecular Modeling for Guiding Synthetic Design
Molecular modeling and computational software are increasingly used as predictive tools to guide the design and synthesis of novel compounds. In the context of developing libraries of diverse molecules, computational analysis helps ensure that synthetic targets possess desirable physicochemical properties, such as those found in lead-like chemical space. whiterose.ac.uk
Structure-based molecular design is a powerful strategy, even when crystal structures of a target are unavailable. nih.gov By using homology models, chemists can select appropriate attachment points on a scaffold like this compound for further functionalization. This approach was successfully used in the design of bivalent ligands, where modeling helped in the strategic placement of linkers to connect different pharmacophores. nih.gov This foresight prevents the pursuit of synthetic routes that are unlikely to yield compounds with the desired biological activity or properties, thereby saving significant time and resources.
Table 4: Applications of Molecular Modeling in Synthetic Design
| Modeling Technique | Purpose | Example Application |
|---|---|---|
| Property Calculation | Analysis of physicochemical properties (e.g., LogP, MW). | Guiding the development of scaffolds targeting "lead-like" chemical space. whiterose.ac.uk |
| Structure-Based Design | Identification of optimal points for chemical modification. | Selection of attachment points for linkers in bivalent ligand synthesis. nih.gov |
Applications of the 8 Benzyl 8 Azabicyclo 3.2.1 Octan 2 One Scaffold in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate
The utility of 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one as a synthetic intermediate stems from two key structural features: the N-benzyl protecting group and the ketone functionality at the C-2 position.
The benzyl (B1604629) group provides robust protection for the bridgehead nitrogen, rendering it stable to a wide range of reaction conditions, including organometallic reagents and moderate acidic or basic environments. This stability is crucial during multi-step syntheses. Furthermore, the benzyl group can be readily removed via catalytic hydrogenation, providing the secondary amine (nortropane derivative) for further functionalization.
The ketone at the C-2 position serves as a versatile chemical handle for introducing molecular complexity. It can undergo a variety of transformations:
Nucleophilic Addition: The carbonyl group can be targeted by Grignard reagents or organolithium compounds to install new carbon-carbon bonds.
Reduction: Stereoselective reduction of the ketone can yield the corresponding endo- or exo-alcohols, introducing a key stereocenter.
Enolate Formation: The ketone allows for the formation of an enolate at the adjacent C-1 or C-3 positions, enabling alpha-alkylation, acylation, and aldol (B89426) condensation reactions to build more complex structures. iucr.org
Rearrangement Reactions: The bicyclic ketone can be a substrate for ring expansion or contraction reactions, providing access to different bicyclic or monocyclic nitrogen-containing scaffolds.
Knowledge of the structure and reactivity of N-benzyl analogues of tropanes is also valuable for modeling the reactivity of nortropanes that are anchored to solid-phase supports through benzyl-derived linkers, a technique used in combinatorial chemistry. iucr.org
Utilization in the Total Synthesis of Complex Natural Products and Analogues
The 8-azabicyclo[3.2.1]octane core is the defining feature of over 300 tropane (B1204802) alkaloids, a class of natural products with significant physiological effects, including hyoscyamine (B1674123) and cocaine. ehu.esrsc.org Consequently, synthetic scaffolds like this compound are highly valuable for the total synthesis of these molecules and their analogues.
While many syntheses of tropane alkaloids start from the more common 3-keto isomer, the 2-keto scaffold provides a distinct pathway to analogues that are not easily accessible otherwise. It is particularly instrumental in the synthesis of analogues of epibatidine (B1211577), a potent analgesic isolated from the skin of an Ecuadorian poison frog. nih.govkoreascience.kr Stereoselective syntheses of epibatidine analogues containing the 8-azabicyclo[3.2.1]octane ring system have been achieved, demonstrating the utility of this scaffold in creating novel compounds with potential therapeutic value. nih.govkoreascience.krelsevierpure.com These syntheses often leverage palladium-catalyzed cross-coupling reactions to introduce the required pyridyl moiety onto the bicyclic core. nih.govkoreascience.kr
The table below summarizes the role of the 8-azabicyclo[3.2.1]octane scaffold in the synthesis of important classes of bioactive molecules.
| Target Molecule Class | Synthetic Utility of the Scaffold | Key Transformations |
| Tropane Alkaloids | Provides the core bicyclic nitrogen-containing framework. rsc.orgrsc.org | Enolate chemistry, reductions, esterification. |
| Epibatidine Analogues | Serves as the rigid scaffold for attaching the chloropyridyl moiety. nih.govkoreascience.kr | Palladium-catalyzed cross-coupling, stereoselective functionalization. |
| Cocaine Analogues | Acts as a versatile building block for creating derivatives with modified properties at the C-2, C-3, and C-4 positions. researchgate.net | Diastereoselective aldol additions, functional group interconversions. |
| Hetisine Alkaloids | Can be constructed via intramolecular dipolar cycloaddition of related azomethine ylides, demonstrating the scaffold's accessibility through modern synthetic methods. nih.gov | 1,3-Dipolar cycloaddition reactions. |
Application in the Construction of Diverse Chemical Libraries
The rigid, three-dimensional structure of the 8-Benzyl-8-azabicyclo[3.2.1]octane scaffold makes it an excellent foundation for the construction of diverse chemical libraries for high-throughput screening in drug discovery. nih.gov By using the core scaffold as a common template, chemists can systematically introduce a wide variety of substituents at different positions to generate a large collection of related but structurally distinct molecules.
The N-benzyl tropane structure is particularly useful for modeling reactions on solid-phase supports, which is a common strategy in combinatorial chemistry for the rapid synthesis of compound libraries. iucr.org The synthesis of libraries based on the 8-azabicyclo[3.2.1]octane core has led to the discovery of compounds with activity against several important biological targets:
Monoamine Transporters: Libraries of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been synthesized and evaluated for their binding affinities at the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, which are key targets for treating neurological disorders. nih.gov
NAAA Inhibitors: A screening campaign identified the 8-azabicyclo[3.2.1]octane core as a beneficial scaffold for inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory responses. nih.gov
Opioid Receptors: The scaffold has been used to prepare libraries of compounds that act as mu opioid receptor antagonists. google.com
The following table illustrates how the this compound scaffold can be used in library synthesis.
| Scaffold Component | Role in Library Design | Examples of Diversification |
| Core Scaffold | Provides a rigid, defined 3D geometry. | 8-azabicyclo[3.2.1]octane |
| N-Benzyl Group (R1) | Can be replaced with various substituents to explore effects on solubility and target binding. | Alkyl chains, substituted benzyls, cyclopropylmethyl. nih.gov |
| C-2 Ketone (R2) | Acts as a key point for introducing diversity through various chemical reactions. | Aldol condensation products, spirocycles, diverse alcohols via reduction/Grignard addition. |
| Other Positions (R3, R4) | Can be functionalized in subsequent steps to further expand the library's chemical space. | Halogenation, acylation, alkylation. |
Development of Novel Synthetic Methodologies Using the Scaffold
The well-defined and rigid structure of the 8-azabicyclo[3.2.1]octane scaffold makes it an ideal substrate for developing and testing new synthetic methodologies. ehu.esrsc.org The stereochemical outcome of a reaction performed on this scaffold can be readily determined, providing clear insights into the efficiency, selectivity, and mechanism of a new transformation.
Researchers have used this framework to advance several areas of synthetic chemistry:
Enantioselective Synthesis: Significant effort has been dedicated to developing methods for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold itself, often involving the desymmetrization of achiral tropinone (B130398) derivatives or the de novo construction using chiral auxiliaries or catalysts. ehu.esrsc.org
Cascade Reactions: The scaffold has been used as a target for developing novel cascade reactions, such as microwave-assisted 6π-electrocyclic ring-opening followed by a [3+2]-cycloaddition, providing rapid access to the core structure. researchgate.net
Aqueous Chemistry: N-benzyl derivatives of the related nortropinone have been used as probes to investigate direct aldol addition reactions in aqueous media, contributing to the field of green chemistry. researchgate.net
The use of this scaffold allows chemists to validate new reactions on a complex, pharmaceutically relevant molecule, demonstrating the potential utility of the new methodology for the synthesis of bioactive compounds. researchgate.net
Future Research Directions for 8 Benzyl 8 Azabicyclo 3.2.1 Octan 2 One Chemistry
Innovations in Green and Sustainable Synthetic Approaches
Future synthetic strategies for 8-Benzyl-8-azabicyclo[3.2.1]octan-2-one and related compounds are increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. The classic Robinson synthesis of tropinone (B130398), a related N-methyl analog, is an early example of a one-pot, tandem reaction that demonstrates high atom economy, a key tenet of green chemistry. wikipedia.orgresearchgate.net Building on this foundation, research is moving towards even more environmentally benign methodologies.
Key areas of innovation include:
One-Pot and Cascade Reactions: Expanding the use of one-pot syntheses and cascade reactions, which reduce the need for intermediate purification steps, thereby saving solvents and energy. researchgate.netresearchgate.net The development of visible-light photoredox catalysis for constructing N-arylated 8-azabicyclo[3.2.1]octane skeletons exemplifies this approach, offering a mild and simple protocol from readily available starting materials. nih.gov
Biomimetic Synthesis: Inspired by nature's efficiency, biomimetic or biogenetic-type syntheses that utilize similar building blocks as biosynthetic pathways will continue to be a fruitful area of research. wikipedia.org The enzymatic synthesis of tropinone, involving a polyketide synthase and a P450-mediated cyclization, highlights the potential for biocatalysis in creating these scaffolds. nih.gov
Alternative Energy Sources: The use of microwave-assisted synthesis has been shown to accelerate reactions such as the stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade, providing access to the 8-azabicyclo[3.2.1]octane core efficiently. d-nb.info
| Green Chemistry Principle | Application in 8-Azabicyclo[3.2.1]octane Synthesis |
| Atom Economy | Utilizing cascade reactions like the Robinson "double Mannich" synthesis to incorporate most atoms from reactants into the final product. wikipedia.orgresearchgate.net |
| Use of Catalysis | Employing biocatalysts (enzymes) or photoredox catalysts to enable efficient transformations under mild conditions. nih.govnih.gov |
| Reduction of Derivatives | Designing syntheses that avoid the use of protecting groups to reduce steps and waste. google.com |
| Energy Efficiency | Applying microwave irradiation to reduce reaction times and energy consumption. d-nb.info |
| Safer Solvents & Reagents | Exploring the use of water as a solvent and replacing hazardous reagents with more benign alternatives. academie-sciences.fr |
Exploration of Novel Reactivity Patterns
Beyond improving existing synthetic methods, a significant future direction lies in discovering and harnessing novel reactivity patterns of the 8-azabicyclo[3.2.1]octane scaffold. This involves exploring unconventional bond formations and molecular rearrangements to access new chemical space.
Promising areas of research include:
Cycloaddition Reactions: While [3+2] cycloadditions are known, further exploration of other cycloaddition modes, such as the asymmetric (5+2) cycloaddition of 3-oxidopyridinium betaines, can provide tropane (B1204802) derivatives with excellent control of stereoselectivity. researchgate.netd-nb.info Computational studies suggest these reactions may proceed through complex stepwise mechanisms, offering opportunities for mechanistic investigation. researchgate.net
Radical-Mediated Annulations: Visible-light-catalyzed radical [3+3]-annulation processes represent a novel strategy for creating N-arylated tropane derivatives, which are difficult to access through classical methods. nih.gov This approach utilizes the unique reactivity of radical intermediates to form the bicyclic core.
Cascade Rearrangements: The tropane scaffold can be rearranged into other important structures, such as the isoquinuclidine scaffold, through radical-mediated rearrangements. d-nb.info Investigating these transformations can lead to a greater diversity of molecular frameworks from a common precursor.
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the bicyclic core is a powerful strategy for derivatization that avoids pre-functionalized starting materials. Future research will likely focus on developing selective catalytic methods for C-H activation at various positions on the ring system.
| Reaction Type | Description | Relevance to Scaffold Chemistry |
| [3+2] Cycloaddition | A Huisgen cycloaddition cascade of cyclopropanated pyrroles with dipolarophiles. | Provides a stereoselective, microwave-assisted route to the 8-azabicyclo[3.2.1]octane core. d-nb.info |
| (5+2) Cycloaddition | Asymmetric cycloaddition of 3-oxidopyridinium betaines with olefins. | A novel method for enantioselective synthesis of tropane derivatives. researchgate.net |
| Radical [3+3]-Annulation | A visible-light-catalyzed process involving radical intermediates. | Enables the synthesis of N-arylated tropane skeletons not easily accessible via classical routes. nih.gov |
| Homoallylic Radical Rearrangement | Rearrangement of the tropane scaffold into the isoquinuclidine scaffold. | Demonstrates novel reactivity for scaffold diversification. d-nb.info |
Advanced Computational Predictions and Experimental Validation
Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding synthetic efforts. For complex structures like this compound, computational methods can provide insights that are difficult to obtain through experimentation alone.
Future research will increasingly integrate computational and experimental approaches:
Conformational Analysis: Density Functional Theory (DFT) calculations are crucial for studying the conformational preferences of N-substituted tropanes. academie-sciences.frnih.gov For instance, computational studies have been used to determine the relative stability of N-benzyl group invertomers (equatorial vs. axial), with predictions showing a preference for the equatorial position. These theoretical findings are then validated by experimental data from NMR spectroscopy and X-ray diffraction. academie-sciences.fr
Reaction Mechanism Elucidation: Computational modeling helps to understand complex reaction mechanisms, such as stepwise versus concerted pathways in cycloaddition reactions, and to rationalize the observed stereochemical outcomes. researchgate.netresearchgate.net
Predicting Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and coupling constants, which, when compared with experimental spectra, aid in the definitive structural and stereochemical assignment of new derivatives.
Virtual Screening and Design: As demonstrated in the development of lead-like scaffolds, computational software can be used to analyze molecular properties and guide the design and synthesis of new three-dimensional compounds for biological screening. whiterose.ac.uk
| Property | Computational Method | Predicted Outcome | Experimental Validation | Reference |
| N-Invertomer Stability | DFT Calculations | Equatorial N-benzyl group is more stable than the axial invertomer. | NMR Spectroscopy, X-ray Diffraction | academie-sciences.fr |
| Reaction Stereoselectivity | DFT Energy Calculations | Thermodynamic preference for specific diastereomers in aldol (B89426) reactions. | Product ratio analysis via NMR. | researchgate.net |
| Reaction Mechanism | Transition State Modeling | Stepwise mechanism favored for (5+2) cycloadditions. | Kinetic studies and intermediate trapping. | researchgate.net |
Expanding the Scope of Derivatization for Scaffold Diversity
The rigid 8-azabicyclo[3.2.1]octane core of this compound is an ideal scaffold for creating libraries of diverse molecules for drug discovery. Future research will focus on systematically exploring derivatization at multiple positions to fine-tune biological activity and pharmacokinetic properties.
Key strategies for expanding scaffold diversity include:
Multi-positional Modification: Developing synthetic methodologies that allow for selective functionalization at various points on the scaffold, including the C-2, C-4, C-6, and C-7 positions. For example, aldol condensation reactions at the C-2 and C-4 positions of the tropinone core have been used to synthesize α,β-unsaturated ketone derivatives with potential antitumor activities. nih.gov
N-Substituent Variation: The nitrogen at the 8-position is a critical point for modification. Replacing the benzyl (B1604629) group with a wide range of alkyl, aryl, and heterocyclic moieties can significantly impact biological target affinity and selectivity, as seen in the development of monoamine reuptake inhibitors. google.com
Stereocontrolled Synthesis: The development of enantioselective and diastereoselective synthetic methods is crucial for accessing specific stereoisomers, as the three-dimensional arrangement of substituents often dictates biological activity. rsc.orgiucr.org
Structure-Activity Relationship (SAR) Studies: Systematic derivatization is essential for conducting detailed SAR studies. By constraining the core into a rigid bicyclic system and modifying peripheral substituents, researchers can identify key structural features required for potent and selective biological activity, as demonstrated in the development of novel NAAA inhibitors. nih.govacs.org
| Position on Scaffold | Type of Derivatization | Example of Functional Group/Moiety | Purpose/Application |
| C-2 / C-4 | Aldol Condensation | Substituted phenylmethylene groups | Creating α,β-unsaturated ketones for cytotoxicity studies. nih.gov |
| C-3 | Ether Linkage | Pyrazinyloxy groups | Development of NAAA inhibitors. nih.gov |
| C-6 / C-7 | Post-cycloaddition functionalization | Dihydroxylation, bromohydrin formation | Synthesis of calystegine analogues. d-nb.info |
| N-8 | N-Alkylation / N-Arylation | Pyrazole sulfonamides, various alkyl/aryl groups | Modulating activity at monoamine transporters and other receptors. nih.govnih.gov |
Q & A
Q. What challenges arise in crystallizing 8-azabicyclo[3.2.1]octane derivatives, and how are they addressed?
- Methodology :
- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for slow vapor diffusion.
- Seeding : Introduce microcrystals to induce nucleation.
- Cryocooling : Use liquid N to stabilize crystals during X-ray data collection (e.g., Oxford Diffraction SuperNova Dual diffractometer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
